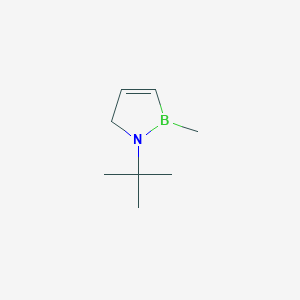
1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole is a heterocyclic compound that contains both boron and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole typically involves the reaction of tert-butyl and methyl-substituted precursors with boron-containing reagents under controlled conditions. One common method includes the use of tert-butyl lithium and methyl boronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, influencing their activity and function. This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 1-tert-Butyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness: 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole is unique due to its boron-nitrogen ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75355-33-8 |
|---|---|
Molecular Formula |
C8H16BN |
Molecular Weight |
137.03 g/mol |
IUPAC Name |
1-tert-butyl-2-methyl-5H-azaborole |
InChI |
InChI=1S/C8H16BN/c1-8(2,3)10-7-5-6-9(10)4/h5-6H,7H2,1-4H3 |
InChI Key |
QKGHEULLLGTJCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=CCN1C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















